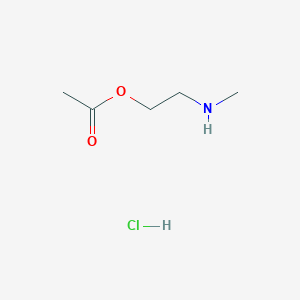
2-(Methylamino)ethyl acetate hydrochloride
概要
説明
2-(Methylamino)ethyl acetate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-(Methylamino)ethyl acetate hydrochloride typically involves the reaction of 2-(Methylamino)ethanol with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
化学反応の分析
2-(Methylamino)ethyl acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 2-(Methylamino)ethanol and acetic acid.
科学的研究の応用
2-(Methylamino)ethyl acetate hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 2-(Methylamino)ethyl acetate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved in its action include acetylation and methylation reactions, which are crucial for its biological activity .
類似化合物との比較
2-(Methylamino)ethyl acetate hydrochloride can be compared with similar compounds such as:
2-(Methylamino)ethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Ethanol, 2-(methylamino)-, acetate ester: This compound has a similar structure but differs in its ester group, leading to different chemical reactivity and applications.
This compound stands out due to its unique combination of chemical properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
2-(methylamino)ethyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-5(7)8-4-3-6-2;/h6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQJZQIIISQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)
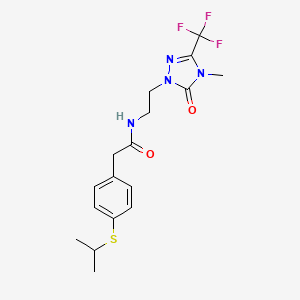
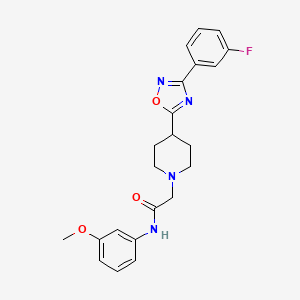
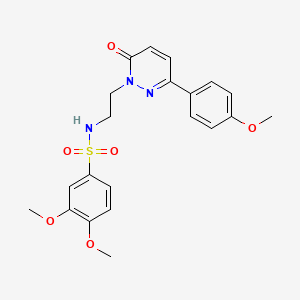
![2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2407747.png)
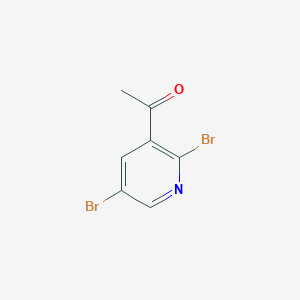
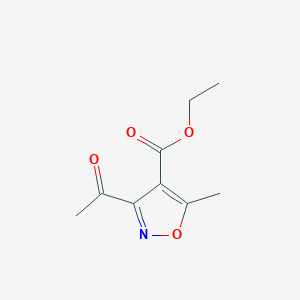
![ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2407753.png)
![5-(4-methoxyphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2407755.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2407757.png)
![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2407758.png)
![3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile](/img/structure/B2407760.png)
![4-(4-chlorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2407762.png)

